3-[2-Chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid
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Overview
Description
3-[2-Chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid is a complex organic compound that features a combination of chloro, methoxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorophenol with methoxybenzyl chloride under basic conditions to form the intermediate 2,4-dichlorophenyl methoxybenzyl ether. This intermediate is then subjected to further reactions, including chlorination and methoxylation, to introduce the chloro and methoxy groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[2-Chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-Chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: A compound with similar functional groups and potential biological activities.
Uniqueness
3-[2-Chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid is unique due to its specific combination of chloro, methoxy, and phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H13Cl3O4 |
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Molecular Weight |
387.6 g/mol |
IUPAC Name |
3-[2-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H13Cl3O4/c1-23-15-6-10(3-5-17(21)22)14(20)8-16(15)24-9-11-2-4-12(18)7-13(11)19/h2-8H,9H2,1H3,(H,21,22) |
InChI Key |
OMVFRPDMPKNDCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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